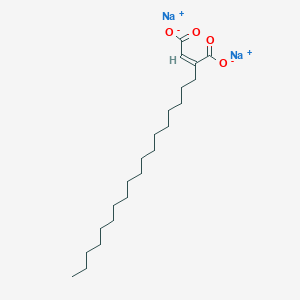

disodium;(Z)-2-octadecylbut-2-enedioate

Description

Disodium;(Z)-2-octadecylbut-2-enedioate is a sodium salt derived from (Z)-2-octadecylbut-2-enedioic acid. Its structure features a long hydrophobic octadecyl chain (C18) attached to a but-2-enedioate backbone in the Z (cis) configuration. This stereochemistry distinguishes it from the E (trans) isomer, such as sodium (2E)-4-(octadecyloxy)-4-oxobut-2-enoate .

Properties

Molecular Formula |

C22H38Na2O4 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

disodium;(Z)-2-octadecylbut-2-enedioate |

InChI |

InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19-;; |

InChI Key |

IMYTXWKWNYWQTL-YSRXXYTISA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(Z)-2-octadecylbut-2-enedioate typically involves the reaction of octadecyl alcohol with maleic anhydride under specific conditions to form the corresponding ester. This ester is then treated with sodium hydroxide to yield the disodium salt. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C) are used to facilitate the esterification reaction.

Catalysts: Acid catalysts such as sulfuric acid may be used to speed up the esterification process.

Solvents: Organic solvents like toluene or xylene are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain optimal reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Disodium;(Z)-2-octadecylbut-2-enedioate can undergo various chemical reactions, including:

Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or ketones.

Reduction: The double bond in the butenedioate moiety can be reduced to form saturated derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.

Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated butenedioate derivatives.

Substitution: Amides, thioesters.

Scientific Research Applications

Disodium;(Z)-2-octadecylbut-2-enedioate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

Medicine: Explored for its use in formulations for controlled drug release.

Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of disodium;(Z)-2-octadecylbut-2-enedioate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic butenedioate moiety interacts with aqueous environments. This dual interaction facilitates the compound’s role as a surfactant and emulsifier.

Comparison with Similar Compounds

Sodium (2E)-4-(Octadecyloxy)-4-oxobut-2-enoate

- Structural Difference : The E-isomer configuration alters molecular geometry, affecting intermolecular interactions.

- Physical Properties : The E-isomer may exhibit lower solubility in polar solvents compared to the Z-isomer due to reduced steric hindrance and packing efficiency.

Disodium Phosphate (Na₂HPO₄)

- Functional Differences: A simple inorganic salt without alkyl chains, widely used as a buffering agent, food additive, and catalyst.

- Biological Impact: At tested concentrations (e.g., 2.5%), disodium phosphate reduces bacterial growth rates in Shiga toxin-producing E.

- Applications: Catalyzes one-pot synthesis of chromenes in ethanol-water systems and stabilizes pH in food preservation .

Sodium Citrate (C₆H₅Na₃O₇)

Methyl Octadecadienoate

- Physical Properties : Hydrophobic, with lower water solubility than disodium salts.

- Applications : Used in lubricants, biofuels, and cosmetic formulations .

Comparative Data Table

Key Research Findings

- Disodium Phosphate vs.

- Steric Effects : The Z-configuration in this compound may enhance micelle formation compared to its E-isomer, improving surfactant efficacy .

- Functional Group Influence : Carboxylate disodium salts (e.g., edetate disodium) excel in chelation, but the target compound’s alkyl chain prioritizes lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.